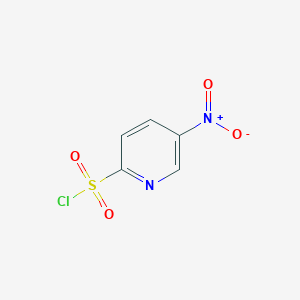

5-Nitropyridine-2-sulfonyl chloride

Description

Significance and Context within Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. ijnrd.org Nitrogen-containing heterocycles, in particular, are prevalent in a vast array of biologically active molecules, including many pharmaceuticals. ijnrd.org Within this broad class of compounds, nitropyridines stand out due to their vast synthetic potential. nih.gov The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine (B92270) ring, facilitating a variety of chemical reactions. nih.govcymitquimica.com

5-Nitropyridine-2-sulfonyl chloride holds a prominent position in this context. The sulfonyl chloride group is a highly reactive moiety, readily undergoing nucleophilic substitution reactions. smolecule.com This reactivity, combined with the electronic effects of the nitro group, makes it a powerful building block for the synthesis of a diverse range of 2,5-disubstituted pyridine derivatives. researchgate.net These derivatives are of significant interest due to their potential applications in various fields, including pharmaceuticals and agrochemicals. smolecule.com

Role as a Key Synthetic Intermediate and Reagent for Functional Molecule Construction

The primary role of this compound in organic synthesis is that of a key intermediate and a versatile reagent. biosynth.com Its utility stems from the electrophilic nature of the sulfonyl chloride group, which makes it an excellent precursor for the synthesis of sulfonamides and sulfonate esters. smolecule.com

Synthesis of Sulfonamides: The reaction of this compound with primary or secondary amines is a cornerstone of its application. This reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, leading to the formation of the corresponding 5-nitropyridine-2-sulfonamides. smolecule.com This method has been successfully employed to synthesize a wide array of sulfonamide derivatives with varying substituents on the nitrogen atom. researchgate.net

Detailed Research Findings:

A study by Bakke et al. demonstrated the effective use of 5-nitropyridine-2-sulfonic acid, a precursor to the sulfonyl chloride, in synthesizing a series of 2-substituted-5-nitropyridines. researchgate.net The research highlighted the successful substitution of the sulfonate group with various oxygen and nitrogen nucleophiles, yielding products such as 2-methoxy-, 2-ethoxy-, 2-amino-, and 2-benzylamino-5-nitropyridine in high yields. researchgate.net This underscores the robust nature of this synthetic pathway for creating a library of functionalized pyridine compounds.

The following table summarizes the yields of various 2-substituted-5-nitropyridines obtained from the reactions of 5-nitropyridine-2-sulfonic acid:

| Nucleophile | Product | Yield (%) |

| Methanol (B129727) | 2-Methoxy-5-nitropyridine | 95 |

| Ethanol (B145695) | 2-Ethoxy-5-nitropyridine | 97 |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65 |

| Ammonia | 2-Amino-5-nitropyridine | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 |

Data sourced from Bakke et al. (2003) researchgate.net

Formation of Other Derivatives: Beyond sulfonamides, the reactivity of this compound allows for the introduction of other functionalities. For instance, its reaction with alcohols can yield sulfonate esters. smolecule.com The presence of the nitro group also opens up possibilities for further transformations, such as reduction to an amino group, which can then be subjected to a variety of subsequent reactions. This versatility allows for the construction of highly elaborate and functionalized molecular architectures.

The strategic placement of the nitro and sulfonyl chloride groups on the pyridine ring makes this compound a powerful tool for medicinal chemists and synthetic organic chemists alike. Its ability to serve as a scaffold for the introduction of diverse functional groups continues to drive its use in the development of novel and complex molecules with potential biological activity. nih.govsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCUBTGLOUZACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622521 | |

| Record name | 5-Nitropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174485-82-6 | |

| Record name | 5-Nitropyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Nitropyridine 2 Sulfonyl Chloride and Analogous Pyridine Sulfonyl Halides

Precursor Synthesis and Functional Group Introduction

The construction of the 5-nitropyridine-2-sulfonyl chloride scaffold necessitates the strategic introduction of both a nitro group and a sulfonyl chloride moiety onto a pyridine (B92270) ring. This can be achieved through a series of regioselective reactions.

The nitration of pyridine rings to achieve the desired 5-nitro substitution pattern is a fundamental step. One common approach involves the nitration of 2-aminopyridine (B139424). prepchem.com In a typical procedure, 2-aminopyridine is treated with a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com This reaction, however, can lead to the formation of isomeric byproducts, such as 2-amino-3-nitropyridine, necessitating purification steps. google.com

An alternative "one-pot" synthesis for 2-hydroxy-5-nitropyridine (B147068) starts with 2-aminopyridine, which is first nitrated and then subjected to a diazotization reaction without the isolation of the nitrated intermediate. google.com This method can simplify the process by avoiding the separation of nitrated isomers. google.com

Another route to a key intermediate, 2-hydroxy-5-nitropyridine, avoids harsh nitrating conditions by starting with 2-halogenated acrylates and nitromethane. google.com This multi-step process involves condensation and cyclization to form the 2-hydroxy-5-nitropyridine ring. google.com

The direct nitration of pyridine itself can also be employed, using nitric acid to introduce the nitro group at the 5-position. smolecule.com However, controlling the regioselectivity of this reaction can be challenging.

A summary of common nitration strategies is presented below:

| Starting Material | Reagents | Product | Key Features |

| 2-Aminopyridine | Concentrated H₂SO₄, Fuming HNO₃ | 2-Amino-5-nitropyridine | Can produce isomeric byproducts. chemicalbook.comgoogle.com |

| 2-Aminopyridine | 1. Conc. H₂SO₄, Conc. HNO₃ 2. NaNO₂, H₂O | 2-Hydroxy-5-nitropyridine | "One-pot" procedure, avoids isomer separation. google.com |

| 2-Halogenated acrylate (B77674) & Nitromethane | Organic base, Triethyl orthoformate, Ammonia/Ammonium salt | 2-Hydroxy-5-nitropyridine | Milder conditions, avoids direct nitration. google.com |

| Pyridine | Nitric Acid | 5-Nitropyridine | Direct but potentially less selective. smolecule.com |

The introduction of the sulfonyl chloride group at the 2-position of the pyridine ring is another crucial transformation. Several methods are available, starting from different precursors like pyridinethiols, pyridine sulfonic acids, or through direct chlorosulfonation.

From Pyridinethiols: A common method involves the oxidative chlorination of a corresponding pyridinethiol. For instance, 2-mercaptopyridine (B119420) can be dissolved in concentrated sulfuric acid and treated with sodium hypochlorite (B82951) solution at low temperatures to yield pyridine-2-sulfonyl chloride. Another approach utilizes N-chlorosuccinimide (NCS) for the oxidation of thiols. organic-chemistry.org A simple and efficient method for preparing azaarenesulfonyl chlorides involves the NaClO₂-mediated oxidative chlorination of azaarenethiols in water. researchgate.net

From Pyridine Sulfonic Acids: Pyridine sulfonic acids can be converted to their corresponding sulfonyl chlorides using chlorinating agents. A mixture of phosphorus pentachloride and phosphorus oxychloride is often used to carry out this transformation. chemicalbook.com For example, pyridine-3-sulfonic acid can be heated with these reagents to produce pyridine-3-sulfonyl chloride. chemicalbook.com A patent describes a method for the production of pyridine-3-sulfonyl chloride from pyridine-3-sulfonic acid using less than one molar equivalent of phosphorus pentachloride, added stepwise or continuously, followed by purification by distillation under reduced pressure. google.comwipo.int

Direct Chlorosulfonation: Direct chlorosulfonation of the pyridine ring is also a viable, though potentially less selective, method. For example, subsequent treatment of pyridine with chlorosulfonic acid or sulfur trioxide can introduce the sulfonyl chloride group. smolecule.comnih.gov

A summary of methods for introducing the sulfonyl chloride moiety is provided below:

| Precursor | Reagents | Product | Key Features |

| 2-Mercaptopyridine | H₂SO₄, NaClO | Pyridine-2-sulfonyl chloride | Oxidative chlorination at low temperatures. |

| Azaarenethiols | NaClO₂ | Azaarenesulfonyl chlorides | Simple, water-based method. researchgate.net |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Pyridine-3-sulfonyl chloride | Common chlorinating agent mixture. chemicalbook.com |

| Pyridine | Chlorosulfonic acid or SO₃ | Pyridine sulfonyl chloride | Direct but may lack regioselectivity. smolecule.com |

Convergent and Linear Synthesis Pathways for Nitropyridine Sulfonyl Chloride Systems

The synthesis of complex molecules like this compound can be approached through either a linear or a convergent strategy. chemistnotes.compediaa.comyoutube.com

The choice between a linear and convergent approach depends on factors such as the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. chemistnotes.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Sulfonyl Chloride Formation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired sulfonyl chloride. Key parameters that can be adjusted include temperature, solvent, and the choice and stoichiometry of reagents.

For the conversion of pyridine sulfonic acids to sulfonyl chlorides using phosphorus pentachloride and phosphorus oxychloride, the reaction is typically heated to reflux for several hours. chemicalbook.com A patent for the synthesis of pyridine-3-sulfonyl chloride suggests a reaction temperature of 100 to 140 °C. google.com

In the oxidative chlorination of thiols, temperature control is critical. For example, when using sodium hypochlorite, the internal temperature of the reaction mixture is maintained below 10°C. The choice of solvent can also significantly impact the reaction outcome. researchgate.net

The development of continuous flow protocols for sulfonyl chloride synthesis offers improved safety and control over reaction parameters, potentially leading to higher yields and purity. rsc.org For instance, the use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination in a continuous flow system has been reported to give good yields of sulfonyl chlorides from thiols and disulfides. rsc.org

Considerations for Scalable Synthesis and Process Development

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include the cost and availability of raw materials, the safety of the chemical processes, and the development of efficient and scalable purification methods.

For instance, the use of hazardous reagents like thionyl chloride and phosphorus pentachloride requires careful handling and specialized equipment to ensure safety. chemicalbook.comorgsyn.org The exothermic nature of many of the reactions involved also necessitates effective temperature control to prevent runaway reactions. rsc.org

Continuous manufacturing processes are being explored as a safer and more efficient alternative to batch production for aryl sulfonyl chlorides. mdpi.com These systems can offer better control over reaction conditions and reduce the risks associated with handling large quantities of hazardous materials. mdpi.com

Purification of the final product is another important consideration. Distillation under reduced pressure is a common method for purifying pyridine sulfonyl chlorides. google.comwipo.int The development of robust and scalable purification techniques is essential for obtaining a high-purity product on a large scale.

Reactivity Profiles and Mechanistic Investigations of 5 Nitropyridine 2 Sulfonyl Chloride

General Reactivity of Pyridine (B92270) Sulfonyl Chlorides in Organic Transformations

Pyridine sulfonyl chlorides are a class of organic compounds that feature a pyridine ring substituted with a sulfonyl chloride group (-SO₂Cl). They serve as important intermediates in the synthesis of a wide array of organic molecules. smolecule.combiosynth.com The general reactivity of these compounds is primarily centered around the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it a prime target for various nucleophiles. smolecule.com

The pyridine ring itself, being an electron-deficient aromatic system due to the electronegative nitrogen atom, influences the reactivity of the attached sulfonyl chloride. uoanbar.edu.iqquora.com This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution but enhances its susceptibility to nucleophilic attack. uoanbar.edu.iqquora.com Consequently, pyridine sulfonyl chlorides are key building blocks for introducing the pyridylsulfonyl group into other molecules, a common scaffold in medicinal and agricultural chemistry. smolecule.com Their utility spans the synthesis of sulfonamides, sulfonate esters, and other derivatives through reactions at the sulfonyl chloride function. smolecule.com

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive functional group, readily undergoing nucleophilic substitution where the chloride ion acts as a good leaving group. This reactivity is the cornerstone of the synthetic utility of 5-nitropyridine-2-sulfonyl chloride. smolecule.com

The reaction of this compound with primary or secondary amines, a process known as aminolysis, is a fundamental method for the synthesis of 5-nitropyridine-2-sulfonamides. smolecule.comcbijournal.com This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a proton and the chloride ion yields the corresponding sulfonamide.

The general reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.comnih.gov The nucleophilicity of the amine plays a significant role in the reaction rate; primary amines are generally highly reactive, while more sterically hindered or less nucleophilic amines may require more forcing conditions. cbijournal.comnih.gov

Table 1: Examples of Aminolysis Reactions for Sulfonamide Synthesis

| Sulfonyl Chloride | Amine | Base | Product |

|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Pyridine | N-phenylbenzenesulfonamide |

| p-Toluenesulfonyl chloride | Benzylamine | Triethylamine | N-Benzyl-4-methylbenzenesulfonamide |

This table is illustrative of typical aminolysis reactions.

In a similar fashion to aminolysis, this compound can react with alcohols (alcoholysis) or phenols (phenolysis) to form the corresponding sulfonate esters. smolecule.com These reactions are also typically performed in the presence of a base to scavenge the HCl byproduct. researchgate.net

The synthesis of aryl sulfonate esters from various substituted phenols and sulfonyl chlorides has been demonstrated to be a facile process. researchgate.net The reaction involves the nucleophilic attack of the hydroxyl group of the alcohol or phenol (B47542) on the sulfonyl chloride. Arylsulfonates are valuable as they can act as electrophilic partners in various cross-coupling reactions. researchgate.net The stability of the resulting sulfonate ester is a key consideration, with arylsulfonates generally being stable against hydrolysis. researchgate.net

Table 2: Synthesis of Aryl Sulfonates from Phenols and a Sulfonyl Chloride

| Phenol Derivative | Sulfonyl Chloride | Yield (%) |

|---|---|---|

| 4-Nitrophenol | 4-Methylbenzenesulfonyl chloride | 82 |

Data sourced from a study on a facile synthesis of arylsulfonates. researchgate.net

The sulfonyl chloride functional group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. rsc.org Therefore, this compound must be protected from moisture to maintain its integrity. biosynth.com The hydrolysis can proceed through a neutral pathway (solvolysis) or be accelerated under alkaline conditions. rsc.org

Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have shown that the reaction generally proceeds via an Sₙ2 mechanism. rsc.org In neutral solvolysis, bond-making and bond-breaking in the transition state are comparable. However, in alkaline hydrolysis, the attack by the more potent hydroxide (B78521) nucleophile leads to a transition state where bond-formation is more advanced. rsc.org The presence of electron-withdrawing groups on the aromatic ring, such as a nitro group, typically accelerates the rate of hydrolysis. rsc.org

Influence of the 5-Nitro Group on Pyridine Ring Reactivity

The presence of the strongly electron-withdrawing nitro group at the 5-position of the pyridine ring has a profound effect on the electronic properties and reactivity of the entire molecule. cymitquimica.com

The pyridine ring is inherently electron-deficient compared to benzene, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen). uoanbar.edu.iqstackexchange.com This is because the anionic intermediate (a Meisenheimer-type adduct) formed upon nucleophilic attack at these positions is stabilized by resonance structures that place the negative charge on the electronegative nitrogen atom. stackexchange.com

The addition of a 5-nitro group further depletes the electron density of the pyridine ring, significantly enhancing its electrophilicity and activating it towards nucleophilic aromatic substitution (SNAr). acs.orgnih.govmasterorganicchemistry.com The nitro group provides additional resonance stabilization for the negatively charged intermediate formed during the SNAr reaction. This activation is most pronounced for nucleophilic attack at positions ortho and para to the nitro group. In the case of 5-nitropyridine derivatives, this enhanced reactivity makes the ring susceptible to displacement of leaving groups or even direct C-H functionalization by potent nucleophiles. acs.orgnih.gov Studies on nitropyridines have shown they react with certain carbanions to give products of C-H alkylation via vicarious nucleophilic substitution, a process that relies on the formation of a stable Meisenheimer adduct. acs.orgnih.gov

Regioselectivity and Site-Specificity in Functionalization Reactions

The reactivity of this compound is dominated by the presence of the sulfonyl chloride group at the 2-position and the strong electron-withdrawing nitro group at the 5-position. The sulfonyl chloride moiety is an excellent leaving group, making the C-2 position of the pyridine ring highly susceptible to nucleophilic attack. smolecule.com The nitro group at the 5-position further activates this site towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate formed during the reaction.

This electronic arrangement dictates a high degree of regioselectivity and site-specificity in its functionalization reactions. Nucleophiles preferentially attack the C-2 position, leading to the displacement of the sulfonyl chloride group and the formation of a wide range of 2-substituted-5-nitropyridines. researchgate.net Studies on the closely related 5-nitropyridine-2-sulfonic acid demonstrate this specific reactivity with various oxygen and nitrogen nucleophiles, resulting in high yields of the corresponding substituted products. researchgate.net For instance, reactions with simple alcohols like methanol (B129727) and ethanol (B145695) proceed almost quantitatively. researchgate.net Similarly, various amines, including ammonia, butylamine, and benzylamine, react efficiently at the 2-position. researchgate.net This predictable reactivity makes this compound a valuable reagent for the controlled synthesis of 2,5-disubstituted pyridine derivatives. researchgate.netbiosynth.com

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Methanol | 2-Methoxy-5-nitropyridine | 95% |

| Ethanol | 2-Ethoxy-5-nitropyridine | 97% |

| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65% |

| Ammonia | 2-Amino-5-nitropyridine | 92% |

| Butylamine | 2-Butylamino-5-nitropyridine | 76% |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62% |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77% |

Mechanistic Studies of Key Reaction Pathways Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and optimizing reaction conditions. Investigations focus on identifying reaction intermediates and quantifying the kinetic and thermodynamic factors that control the reaction pathways.

The primary reaction pathway for this compound with nucleophiles is nucleophilic aromatic substitution (SNAr). A key feature of the SNAr mechanism involving highly electron-deficient aromatic rings is the formation of a discrete intermediate. In the context of nitropyridine chemistry, this intermediate is known as a Meisenheimer adduct or Meisenheimer complex. researchgate.net

When a nucleophile attacks the electrophilic C-2 position of the pyridine ring, the aromaticity is temporarily broken, and a resonance-stabilized, negatively charged covalent adduct is formed. researchgate.net The negative charge is delocalized across the pyridine ring and, importantly, onto the oxygen atoms of the electron-withdrawing nitro group at the 5-position, which provides significant stabilization. For some related reactions of 1-substituted 2,4-dinitrobenzenes, these sigma-adduct intermediates have been identified spectroscopically. researchgate.net In a subsequent, typically rapid step, the leaving group (the sulfonyl chloride) is eliminated, and the aromaticity of the pyridine ring is restored to yield the final substitution product. In reactions of the similar compound 2-chloro-5-nitropyridine (B43025), a carbanion intermediate has also been proposed in ring-opening and closing reactions initiated by a base. researchgate.net

Kinetic studies of related sulfonyl chlorides and nitropyridines provide insight into the parameters governing the reactivity of this compound. researchgate.netallresearchjournal.com Such reactions are typically found to follow second-order kinetics, with the rate being dependent on the concentrations of both the sulfonyl chloride and the nucleophile. allresearchjournal.com

| Parameter | Symbol | Typical Value/Sign | Interpretation |

|---|---|---|---|

| Enthalpy of Activation | ΔH‡ | Positive | Energy barrier required to reach the transition state. |

| Entropy of Activation | ΔS‡ | Negative | Indicates a more ordered transition state, consistent with a bimolecular (SN2/SNAr) mechanism. allresearchjournal.com |

| Gibbs Free Energy of Activation | ΔG‡ | Positive | Overall kinetic barrier of the reaction; determines the reaction rate. allresearchjournal.com |

Both steric and electronic factors play a critical role in determining the rate and selectivity of reactions involving this compound.

Electronic Effects: The electronic nature of the pyridine ring is the dominant factor controlling its reactivity. The nitrogen atom in the pyridine ring and, more significantly, the powerful electron-withdrawing nitro group at the C-5 position, make the pyridine ring highly electron-deficient. smolecule.com This effect is most pronounced at the C-2 and C-6 positions, rendering the C-2 carbon, where the sulfonyl chloride is attached, strongly electrophilic. This enhanced electrophilicity dramatically facilitates the attack by nucleophiles. Kinetic studies on the related 2-chloro-5-nitropyridine reacting with substituted anilines have shown a negative Hammett ρ value, confirming that electron-donating substituents on the incoming nucleophile accelerate the reaction. researchgate.net This is consistent with a mechanism where the nucleophile attacks the electron-poor pyridine ring in the rate-determining step.

Steric Effects: Steric hindrance can significantly influence the rate of reaction. An increase in the steric bulk of the attacking nucleophile can impede its approach to the sulfonyl group at the C-2 position, leading to a decrease in the reaction rate. This is due to an increase in steric strain in the transition state. rsc.org Studies on the hydrolysis of sterically hindered N-acyl-β-sultams have shown that significant steric strain in the transition state for attack at the sulfonyl center can lead to a dramatic reduction in reactivity. rsc.org In some cases, extreme steric hindrance can even favor alternative reaction pathways. rsc.org Therefore, while the electronic effects make the C-2 position highly reactive, the rate of substitution can be modulated by the size of the chosen nucleophile.

Applications of 5 Nitropyridine 2 Sulfonyl Chloride in Advanced Synthetic Chemistry

Role as a Versatile Building Block for Diverse Organic Architectures

The chemical structure of 5-Nitropyridine-2-sulfonyl chloride makes it an exceptionally versatile building block in synthetic chemistry. biosynth.com The sulfonyl chloride moiety is a highly reactive electrophilic center, readily undergoing displacement by a wide range of nucleophiles. smolecule.com This reactivity allows for the introduction of diverse functional groups, making the compound a valuable intermediate for creating more complex molecules. smolecule.combiosynth.com Chemists utilize it as a foundational component to build a variety of organic structures, particularly in the synthesis of functionalized pyridine (B92270) derivatives that are key components in pharmaceuticals and materials science. smolecule.com Its role as a versatile precursor is evident in its application for creating compounds with potential biological activity, including those investigated as anti-inflammatory agents or enzyme inhibitors. smolecule.comchemicalbook.com

Precursor in the Synthesis of Complex Heterocyclic Compounds and Scaffolds

The compound serves as a crucial precursor for the synthesis of a multitude of complex heterocyclic systems. The reactive sulfonyl chloride group facilitates the construction of various scaffolds by reacting with different nucleophiles. smolecule.com For instance, it has been used as a starting material in the synthesis of hydroxypyrone derivatives which have shown potential as HIV protease inhibitors. chemicalbook.com

Through nucleophilic substitution reactions, where the chloride on the sulfonyl group is replaced, a range of 2-substituted-5-nitropyridines can be formed. smolecule.comresearchgate.net This pathway provides access to diverse heterocyclic structures by varying the nucleophile. researchgate.net The electron-withdrawing nitro group not only activates the sulfonyl chloride for substitution but also influences the properties of the resulting heterocyclic products. smolecule.com

Below is a table illustrating some of the heterocyclic compounds that can be synthesized from this compound, showcasing its role as a precursor.

Table 1: Examples of Heterocyclic Compounds Derived from this compound

| Nucleophile | Resulting Compound | Reference |

|---|---|---|

| Methanol (B129727) | 2-Methoxy-5-nitropyridine | researchgate.net |

| Ethanol (B145695) | 2-Ethoxy-5-nitropyridine | researchgate.net |

| Ammonia | 2-Amino-5-nitropyridine | researchgate.net |

| Butylamine | 2-Butylamino-5-nitropyridine | researchgate.net |

| Diethylamine | 2-Diethylamino-5-nitropyridine | researchgate.net |

Utilization in Cross-Coupling Reactions for C-C and C-N Bond Formation

This compound is a valuable substrate in modern cross-coupling reactions, enabling the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis. smolecule.comnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing biaryl structures, which are prevalent in pharmaceuticals, natural products, and advanced materials. researchgate.net The Suzuki-Miyaura coupling, which typically joins an organoboron compound with an organic halide, has been adapted to use sulfonyl chlorides as the electrophilic partner. nih.govresearchgate.net In these reactions, the sulfonyl chloride group can be activated by a palladium catalyst to couple with a boronic acid, forming a new C-C bond. researchgate.net While many applications focus on aryl sulfonyl chlorides, the principles extend to heteroaryl systems like pyridine-2-sulfonyl derivatives. nih.gov The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The use of sulfonyl chlorides like this compound as coupling partners is significant because they offer an alternative to the more common organic halides and triflates. nih.gov

Table 2: Generalized Scheme for Suzuki-Miyaura Coupling of a Sulfonyl Chloride

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Bond Formed |

|---|

This table represents a generalized reaction. R-SO₂Cl can be this compound, and R'-B(OH)₂ is an aryl or vinyl boronic acid.

The most direct application of this compound for C-N bond formation is through nucleophilic substitution. The highly electrophilic sulfur atom of the sulfonyl chloride group is readily attacked by nitrogen nucleophiles, such as primary and secondary amines. smolecule.com This reaction results in the displacement of the chloride ion and the formation of a stable sulfonamide linkage (a C-N bond). smolecule.com This method is a cornerstone for synthesizing a wide array of sulfonamides, which are a critical class of compounds in medicinal chemistry. smolecule.commit.edu The reaction is generally high-yielding and tolerant of various functional groups on the amine partner. researchgate.netnih.gov

Table 3: Examples of C-N Bond Formation via Nucleophilic Substitution

| This compound Reacts With: | Resulting Sulfonamide Derivative | Reference |

|---|---|---|

| Primary Amine (R-NH₂) | 5-Nitro-N-(R)-pyridine-2-sulfonamide | smolecule.com |

| Secondary Amine (R₂-NH) | 5-Nitro-N,N-(R₂)-pyridine-2-sulfonamide | smolecule.com |

| Benzylamine | N-Benzyl-5-nitropyridine-2-sulfonamide | researchgate.net |

Application in the Development of New Materials and Catalytic Systems

The reactivity of this compound extends beyond the synthesis of discrete molecules into the realm of materials science and catalysis. smolecule.com Its ability to form robust covalent bonds, particularly sulfonamide linkages, makes it suitable for functionalizing polymers and other materials. smolecule.com By anchoring pyridine-based units onto a material's surface, its chemical and physical properties can be precisely tuned.

A key application in this area is the development of novel catalytic systems. For example, sulfonyl chloride groups can be used to immobilize catalytically active molecules onto solid supports, such as porous carbon. mdpi.com This approach was demonstrated in the preparation of a lignin-based porous carbon catalyst modified with sulfonyl chloride groups to support metal phthalocyanine (B1677752) for lignin (B12514952) degradation. mdpi.com While this specific study did not use this compound, it exemplifies the utility of the sulfonyl chloride functional group in creating heterogeneous catalysts. Such catalysts are highly valued in industrial processes for their ease of separation from the reaction mixture and potential for reusability. The pyridine and nitro functionalities of this compound could offer additional properties, such as specific metal coordination sites or altered electronic characteristics, to such supported catalysts. researchgate.net

Structure Reactivity Relationships and Analogues of 5 Nitropyridine 2 Sulfonyl Chloride

Comparative Analysis of Related Nitropyridine Sulfonyl Chlorides

The positioning of the nitro and sulfonyl chloride groups on the pyridine (B92270) ring significantly alters the electronic properties and, consequently, the reactivity of the molecule. A direct comparison between 5-nitropyridine-2-sulfonyl chloride and its positional isomer, 5-nitropyridine-3-sulfonyl chloride, highlights these differences.

In this compound, the nitro group is in the para position relative to the sulfonyl chloride group. This placement results in a strong electron-withdrawing effect through resonance and induction, which enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the sulfonyl chloride an excellent leaving group and the molecule highly reactive towards nucleophiles. The nitro group also deactivates the pyridine ring towards electrophilic substitution.

Conversely, in 5-nitropyridine-3-sulfonyl chloride, the nitro group is in the meta position relative to the sulfonyl chloride. While the inductive electron-withdrawing effect is still present, the resonance effect is diminished compared to the 2-sulfonyl isomer. This results in a comparatively less electrophilic sulfur center. The synthesis of pyridine-3-sulfonyl chloride itself can be challenging, with methods starting from 3-aminopyridine (B143674) via a diazonium salt intermediate being developed to avoid harsh conditions that could lead to decomposition. google.com

The precursor to this compound, 5-nitropyridine-2-sulfonic acid, can be synthesized from 3-nitropyridine. researchgate.net This highlights the intricate synthetic pathways influenced by substituent positioning. The reaction of 5-nitropyridine-2-sulfonic acid with phosphorus pentachloride (PCl₅) yields 2-chloro-5-nitropyridine (B43025), demonstrating the reactivity at the 2-position which can be leveraged for further synthesis. researchgate.net

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Features |

|---|---|---|---|---|

| This compound | 174485-82-6 | C₅H₃ClN₂O₄S | 222.61 | Highly electrophilic sulfur due to para-nitro group; very reactive with nucleophiles. |

| 5-Nitropyridine-3-sulfonyl chloride | Not readily available | C₅H₃ClN₂O₄S | 222.61 | Less electrophilic sulfur compared to the 2-isomer due to meta-nitro group. |

Derivatives with Modified Pyridine Ring Substituents

The introduction of additional substituents onto the pyridine ring of nitropyridine sulfonyl chlorides can further modulate their reactivity and provide access to a diverse range of chemical entities. These modifications are crucial in fields such as medicinal chemistry and materials science, where fine-tuning of molecular properties is essential. biosynth.comnih.gov

For instance, the presence of a chlorine atom, as seen in 2-chloro-5-nitropyridine-3-sulfonyl chloride, adds another reactive site to the molecule. shachemlin.com The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The reactivity of such compounds is a balance between the electronic effects of the nitro group, the sulfonyl chloride, and the additional halogen.

The synthesis of bioactive molecules often involves nitropyridine intermediates. nih.gov For example, 2-chloro-3-nitropyridine (B167233) and 4-chloro-3-nitropyridine (B21940) are used as starting materials in the synthesis of compounds with potential therapeutic applications, such as urease inhibitors and MALT1 inhibitors. nih.gov The reactivity of the chloro group in these scaffolds is exploited for coupling with amines and other nucleophiles.

| Derivative Name | Key Substituents | Potential Impact on Reactivity | Reference |

|---|---|---|---|

| 2-Chloro-5-nitropyridine | -Cl at C2, -NO₂ at C5 | The chlorine at the 2-position serves as a leaving group for nucleophilic aromatic substitution. | researchgate.net |

| 2-Chloro-3-nitropyridine | -Cl at C2, -NO₂ at C3 | Used in the synthesis of urease inhibitors via reaction with piperazine. | nih.gov |

| 4-Chloro-3-nitropyridine | -Cl at C4, -NO₂ at C3 | Starting material for MALT1 inhibitors through nucleophilic substitution of the chlorine. | nih.gov |

| 2-Chloro-5-nitropyridine-3-sulfonyl chloride | -Cl at C2, -NO₂ at C5, -SO₂Cl at C3 | Offers multiple reactive sites for sequential functionalization. | shachemlin.com |

Impact of Sulfonyl Halide Variation on Reactivity and Selectivity

The nature of the halogen atom in the sulfonyl halide group (—SO₂X) is a critical determinant of the compound's stability and reactivity. The comparison between sulfonyl chlorides (X=Cl) and sulfonyl fluorides (X=F) is particularly illustrative.

Sulfonyl chlorides, including this compound, are highly reactive electrophiles. orgsyn.org This reactivity makes them valuable in synthesis for forming sulfonamides and sulfonate esters. smolecule.com However, this high reactivity is also associated with lower stability; they are often sensitive to moisture, leading to hydrolysis, and can be thermally unstable. nih.gov For instance, some heteroaryl sulfonyl chlorides are known to be highly reactive and prone to decomposition. nih.gov

In contrast, sulfonyl fluorides exhibit a unique stability-reactivity profile. nih.gov Due to the strong sulfur-fluorine bond, they are significantly more resistant to hydrolysis and thermolysis. nih.govnih.gov This enhanced stability makes them more robust for storage and handling. Despite their relative inertness, sulfonyl fluorides can react selectively with nucleophiles, a property that has been harnessed in the development of "click chemistry" reactions, such as Sulfur(VI) Fluoride (B91410) Exchange (SuFEx). nih.gov

The conversion of sulfonyl chlorides to the more stable sulfonyl fluorides is a common synthetic strategy. nih.govresearchgate.net This can be achieved by reacting the sulfonyl chloride with a fluoride source, such as potassium bifluoride. nih.gov The greater thermal and chemical robustness of sulfonyl fluorides makes them increasingly popular reagents in medicinal chemistry and chemical biology. nih.govnih.gov

| Property | Sulfonyl Chlorides (e.g., this compound) | Sulfonyl Fluorides |

|---|---|---|

| Reactivity | High, strong electrophiles. | Lower, selectively reactive with nucleophiles. |

| Stability | Sensitive to hydrolysis and thermolysis; can be unstable. nih.govnih.gov | More robust; resistant to hydrolysis and thermolysis. nih.govnih.gov |

| S-X Bond Strength | Weaker S-Cl bond. | Stronger S-F bond. nih.gov |

| Handling | Often require careful handling due to reactivity and moisture sensitivity. | Easier to store and handle due to higher stability. nih.gov |

| Synthetic Applications | Widely used for synthesis of sulfonamides and sulfonate esters. orgsyn.orgsmolecule.com | Increasingly used in SuFEx click chemistry and for late-stage functionalization. nih.gov |

Advanced Characterization and Computational Studies Pertinent to 5 Nitropyridine 2 Sulfonyl Chloride Chemistry

Spectroscopic Methodologies for Product and Intermediate Characterization

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for monitoring the progress of reactions involving 5-Nitropyridine-2-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C) for Regiochemical and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming the substitution pattern on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The strong electron-withdrawing effects of both the nitro group at the 5-position and the sulfonyl chloride group at the 2-position would cause these protons to be significantly deshielded, shifting their signals to a lower field (higher ppm values). The proton at the 6-position (H-6), being adjacent to the nitrogen atom and the sulfonyl chloride group, is expected to be the most deshielded. The proton at the 4-position (H-4) would be influenced by the adjacent nitro group, and the proton at the 3-position (H-3) would appear at the highest field among the three. The coupling patterns (splitting) between these adjacent protons would be key to unambiguously assigning each signal.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. It is expected to show five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly attached to the electron-withdrawing nitro group (C-5) and the sulfonyl chloride group (C-2) would be highly deshielded. The remaining carbons (C-3, C-4, and C-6) would also exhibit shifts characteristic of a highly electron-deficient aromatic system. Data from related compounds, such as 2-chloro-5-nitropyridine (B43025), can be used to predict the approximate chemical shifts. nih.govchemicalbook.com

| Technique | Position | Expected Chemical Shift (ppm) | Key Information Provided |

|---|---|---|---|

| ¹H NMR | H-3 | ~8.0 - 8.5 | Confirms the number and relative positions of protons on the pyridine ring through chemical shifts and spin-spin coupling patterns, verifying the regiochemistry. |

| H-4 | ~8.8 - 9.2 | ||

| H-6 | ~9.2 - 9.6 | ||

| ¹³C NMR | C-2 | ~155 - 160 | Confirms the carbon skeleton and the electronic environment of each carbon atom. The significant downfield shifts confirm the presence of strong electron-withdrawing groups. |

| C-3 | ~120 - 125 | ||

| C-4 | ~140 - 145 | ||

| C-5 | ~148 - 153 | ||

| C-6 | ~150 - 155 |

Mass Spectrometry (MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. For this compound (C₅H₃ClN₂O₄S), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The expected monoisotopic mass is approximately 221.9584 g/mol . The isotopic pattern of the molecular ion peak would also be characteristic, showing a distinctive (M+2) peak with about one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is the standard method for assessing the purity of the compound. HPLC separates the sample into its individual components, and the mass spectrometer provides mass information for each separated component. This allows for the identification and quantification of any impurities, such as starting materials or byproducts from the synthesis. ambeed.comnih.gov

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. nih.gov

This technique would confirm the planarity of the pyridine ring and reveal the geometry around the sulfur atom of the sulfonyl chloride group, which is expected to be tetrahedral. Furthermore, it would provide insight into the conformation of the sulfonyl chloride group relative to the pyridine ring and detail the intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the crystal packing. nih.gov This information is invaluable for understanding the solid-state properties of the compound and its potential interactions with other molecules.

Computational Chemistry and Theoretical Investigations of Nitropyridine Sulfonyl Systems

Computational chemistry offers powerful tools to complement experimental findings, providing insights into the electronic properties and reactivity of molecules that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For nitropyridine systems, DFT calculations can predict various properties with a high degree of accuracy. researchgate.net

Electronic Structure: DFT can be used to calculate the electron density distribution, molecular orbital energies, and electrostatic potential map of this compound. This would highlight the electrophilic nature of the pyridine ring, particularly at the positions ortho and para to the nitro group, and the high electrophilicity of the sulfur atom in the sulfonyl chloride group.

Reactivity: By calculating the energies of reactants, transition states, and products, DFT can be used to predict the most likely pathways for reactions involving this compound, such as nucleophilic substitution at the sulfonyl chloride group.

Spectroscopic Properties: DFT methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR/Raman). Comparing these predicted spectra with experimental data can aid in the confirmation of the compound's structure. researchgate.net

| Property | Information Gained from DFT Calculations |

|---|---|

| Electronic Structure | Provides maps of electron density and electrostatic potential, identifying electron-rich and electron-deficient regions of the molecule. |

| Reactivity Indices | Calculates parameters like hardness, softness, and electrophilicity index to quantify and predict chemical reactivity. |

| Reaction Mechanisms | Models the energy profiles of reaction pathways, including the identification of transition states and intermediates. |

| Spectroscopic Prediction | Simulates ¹H and ¹³C NMR chemical shifts and IR/Raman vibrational frequencies to aid in the interpretation of experimental spectra. |

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity and Reaction Mechanisms

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, FMO analysis, typically performed using results from DFT calculations, would be highly informative. The LUMO is expected to be primarily located on the pyridine ring and the sulfonyl chloride group, indicating that these are the most electrophilic sites susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule; a smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net This analysis is particularly useful for predicting the regioselectivity of nucleophilic aromatic substitution reactions and for understanding the compound's role as an electrophile in various chemical transformations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a chemical picture that aligns with classical Lewis structures and concepts of hybridization and bonding. A key aspect of NBO analysis is the examination of "delocalization" corrections to the idealized Lewis structure, which represent charge transfer from filled (donor) orbitals to empty (acceptor) orbitals. The stabilization energy associated with these interactions, denoted as E(2), quantifies the strength of the intramolecular charge transfer.

For a molecule like this compound, several key intramolecular interactions would be anticipated and can be elucidated through NBO analysis. The pyridine ring, the nitro group (-NO₂), and the sulfonyl chloride group (-SO₂Cl) are all electronically active and can engage in significant charge transfer interactions.

Key Anticipated NBO Interactions:

Interactions involving the Nitro Group: The nitro group is a strong electron-withdrawing group. NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen atoms of the nitro group to the antibonding orbitals of the pyridine ring. This charge transfer stabilizes the molecule and contributes to the electrophilic nature of the pyridine ring.

Interactions involving the Sulfonyl Chloride Group: The sulfonyl chloride group is also strongly electron-withdrawing. NBO analysis would show delocalization from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the sulfur atom and adjacent bonds.

Ring-Substituent Interactions: There will be significant electronic communication between the pyridine ring and the two substituents. Electron density from the π-system of the pyridine ring can delocalize into the antibonding orbitals of the C-N (nitro) and C-S (sulfonyl) bonds.

While specific E(2) values for this compound are not available in the reviewed literature, studies on similar nitropyridine derivatives consistently show significant charge transfer from the lone pairs of the nitro group's oxygen atoms to the π* orbitals of the pyridine ring. These interactions are fundamental to understanding the reactivity and electronic properties of this class of compounds.

Table 1: Postulated Major NBO Donor-Acceptor Interactions in this compound

| Donor NBO (Lewis-type) | Acceptor NBO (Non-Lewis type) | Type of Interaction | Predicted Significance |

| LP (O) of NO₂ | π* (C-C) in pyridine ring | n -> π | High |

| LP (O) of NO₂ | π (C-N) in pyridine ring | n -> π | High |

| LP (N) of pyridine ring | σ (S-Cl) | n -> σ | Moderate |

| LP (O) of SO₂ | σ (S-C) | n -> σ | Moderate |

| π (C=C) in pyridine ring | σ (C-S) | π -> σ | Moderate |

| π (C=C) in pyridine ring | σ (C-N) of NO₂ | π -> σ* | Moderate |

This table is a representation of expected interactions based on the chemical structure and published data on analogous molecules. Actual E(2) values would require specific computational studies.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Sites of Electrophilic/Nucleophilic Attack

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. It is used to predict the regions of a molecule that are rich or poor in electrons, thereby identifying likely sites for electrophilic and nucleophilic attack. The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be characterized by distinct regions of positive and negative potential, reflecting the influence of the electronegative nitro and sulfonyl chloride groups.

Predicted MEP Characteristics:

Negative Potential Regions (Red): The most negative electrostatic potential is expected to be localized around the oxygen atoms of the nitro group. This is due to the high electronegativity of oxygen and the resonance structure of the nitro group, which concentrates electron density on the oxygens. These sites are the most likely targets for electrophilic attack or for forming hydrogen bonds with hydrogen-bond donors. The oxygen atoms of the sulfonyl group would also exhibit negative potential, though likely less intense than that of the nitro group.

Positive Potential Regions (Blue): The most positive electrostatic potential is anticipated to be around the sulfur atom of the sulfonyl chloride group. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, which pull electron density away from it, making it highly electron-deficient and a prime target for nucleophilic attack. The hydrogen atoms on the pyridine ring will also exhibit positive potential, making them susceptible to interaction with nucleophiles. A computational study on the closely related molecule, 2-chloro-5-nitropyridine, confirms that the regions around the nitro group are electron-rich (red), while the hydrogen atoms of the pyridine ring are electron-poor (blue) researchgate.net.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Features and Reactivity of this compound

| Molecular Region | Predicted MEP Color | Predicted Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of NO₂ group | Deep Red | Strongly Negative | Site for electrophilic attack / Hydrogen bond acceptor |

| Oxygen atoms of SO₂ group | Red to Yellow-Red | Negative | Site for electrophilic attack / Hydrogen bond acceptor |

| Pyridine ring nitrogen | Yellow-Green | Slightly Negative to Neutral | Weak interaction site |

| Sulfur atom of SO₂Cl group | Deep Blue | Strongly Positive | Primary site for nucleophilic attack |

| Pyridine ring hydrogens | Blue to Light Blue | Positive | Site for weak nucleophilic interaction |

This table is based on established principles of MEP analysis and data from structurally similar molecules. The exact potential values would require specific quantum chemical calculations.

Future Research Directions and Uncharted Territories in 5 Nitropyridine 2 Sulfonyl Chloride Chemistry

Development of Novel and Sustainable Synthetic Approaches for Pyridine (B92270) Sulfonyl Chlorides

The traditional methods for synthesizing pyridine sulfonyl chlorides often rely on harsh reagents and generate significant waste, prompting a shift towards more environmentally benign processes. organic-chemistry.org Future research is anticipated to focus on developing novel and sustainable synthetic routes that are not only efficient but also adhere to the principles of green chemistry.

One promising area of investigation is the use of water as a solvent for the synthesis of pyridine sulfonyl chlorides. researchgate.net Research into NaClO2-mediated oxidative chlorination of azaarenethiols in water has shown potential for producing these compounds with good yields and simplified purification processes. researchgate.net Further exploration could adapt this method for the specific synthesis of 5-Nitropyridine-2-sulfonyl chloride, potentially reducing the reliance on volatile organic solvents.

Another avenue for development lies in the refinement of diazotization reactions. The synthesis of pyridine-3-sulfonyl chloride has been achieved by using 3-aminopyridine (B143674) as a starting material, proceeding through a diazonium salt intermediate. google.comresearchgate.net Optimizing these reaction conditions, perhaps through the use of more sustainable diazotizing agents or by performing the reaction in greener solvent systems, could lead to a more eco-friendly production of this compound.

Furthermore, the development of catalytic systems for the direct sulfonylchlorination of the pyridine ring would represent a significant advancement. This could involve exploring novel transition-metal catalysts or even metal-free approaches that can selectively introduce the sulfonyl chloride group at the 2-position of 5-nitropyridine. Such methods would likely be more atom-economical and could circumvent the need for multi-step synthetic sequences.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Water-based Synthesis | Reduced use of organic solvents, simplified purification. researchgate.net | Adaptation of NaClO2-mediated oxidative chlorination for this compound. |

| Optimized Diazotization | Higher yields, reduced waste, improved safety. google.com | Use of greener diazotizing agents and solvent systems. |

| Catalytic Direct Sulfonylchlorination | Increased atom economy, fewer synthetic steps. | Development of selective catalysts for C-H functionalization. |

Exploration of Underutilized Reactivity Modes and Catalytic Applications

The reactivity of this compound is largely dominated by the nucleophilic substitution of the sulfonyl chloride group. smolecule.com While this has been effectively used to create a variety of sulfonamides and sulfonate esters, there remains a vast, underexplored landscape of its chemical reactivity. smolecule.com

Future research could focus on leveraging the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitro group, to explore novel electrophilic aromatic substitution reactions at other positions on the ring. smolecule.com This could lead to the synthesis of polysubstituted pyridine derivatives with unique electronic and steric properties.

The development of new catalytic applications for this compound and its derivatives is another fertile ground for investigation. For instance, its derivatives could be designed to act as ligands for transition-metal catalysts, influencing the catalysts' activity and selectivity in various organic transformations. The sulfonyl group is a key feature in many pharmaceuticals and bioactive molecules, and its incorporation into catalytic cycles could lead to novel synthetic strategies. nih.gov

Moreover, transition-metal-free amination reactions of pyridine-2-sulfonyl chloride using magnesium amides have been reported. acs.org Expanding this methodology to a wider range of nucleophiles and applying it to this compound could provide a powerful tool for the construction of complex molecular architectures without the need for expensive and potentially toxic transition metals.

Design and Synthesis of Advanced Materials and Functional Molecules Utilizing the this compound Scaffold

The unique structural and electronic features of this compound make it an attractive building block for the creation of advanced materials and functional molecules. smolecule.com Its application in material science is an area ripe for exploration. smolecule.com

In the realm of polymer chemistry, this compound can be used to synthesize functionalized polymers. smolecule.com The pyridine and nitro groups can impart specific properties such as thermal stability, conductivity, or light-emitting capabilities. Future work could involve the synthesis and characterization of novel polymers incorporating this scaffold, with potential applications in electronics, photonics, and coatings. The development of perfluoropyridine-containing fluoropolymers has demonstrated the potential for creating materials with excellent thermal resistance. mdpi.com

The synthesis of novel bioactive molecules is another promising direction. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.com The 5-nitropyridine moiety, in particular, has been investigated for its potential as an inhibitor of various enzymes. nih.gov By using this compound as a starting material, medicinal chemists can design and synthesize new libraries of compounds to be screened for a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. smolecule.comnih.gov For example, it is a useful reagent in the synthesis of hydroxypyrone derivatives with HIV protease inhibitory properties. chemicalbook.com

| Application Area | Potential Functional Molecules/Materials | Key Research Objectives |

| Polymer Science | Thermally stable polymers, conductive polymers, light-emitting materials. smolecule.com | Synthesis and characterization of novel polymers; exploring structure-property relationships. |

| Medicinal Chemistry | Enzyme inhibitors, anticancer agents, antibacterial agents. smolecule.comnih.gov | Design and synthesis of compound libraries; biological screening and lead optimization. |

| Agrochemicals | Novel insecticides and herbicides. nih.gov | Synthesis of derivatives and evaluation of their activity against agricultural pests. |

Interdisciplinary Research Integrating Chemical Synthesis with Biological and Materials Science Disciplines

The future of chemical research lies in collaboration across disciplines. The unique properties of this compound position it as an ideal candidate for interdisciplinary studies that merge chemical synthesis with biological and materials science.

In the biological arena, the electrophilic nature of the sulfonyl chloride group makes it a candidate for the modification of biomolecules such as proteins and peptides. smolecule.com This could be harnessed for the development of chemical probes to study protein function or for the creation of novel bioconjugates with therapeutic or diagnostic applications. Interaction studies have already indicated that it can interact with proteins and nucleic acids, and further research into these interactions is crucial for understanding its therapeutic potential and toxicity. smolecule.com

In materials science, a deeper collaboration between synthetic chemists and materials scientists could lead to the rational design of materials with tailored properties. For example, by systematically modifying the substituents on the pyridine ring, it may be possible to fine-tune the electronic and optical properties of polymers derived from this compound for specific applications in organic electronics. The catalytic degradation of lignin (B12514952) using a sulfonyl-chloride-modified lignin-based porous carbon-supported metal phthalocyanine (B1677752) highlights the potential for creating advanced catalytic materials. mdpi.com

Furthermore, the integration of computational modeling with experimental synthesis will be crucial. Density functional theory (DFT) and other computational methods can be used to predict the reactivity of this compound, guide the design of new synthetic routes, and help in understanding the properties of the resulting molecules and materials. This synergy between computational and experimental chemistry will accelerate the pace of discovery in this exciting field.

Q & A

Q. What computational methods are suitable for modeling the reactivity of this compound in silico?

- Molecular docking (e.g., AutoDock Vina) can predict binding affinities with biological targets. Quantum mechanical calculations (e.g., Gaussian) model transition states in substitution reactions, while molecular dynamics simulations assess solvation effects in polar solvents .

Methodological Notes

- Contradiction Analysis : While synthesis protocols in emphasize aqueous workup, and highlight moisture sensitivity. Researchers must balance purification needs with minimizing hydrolysis.

- Data Gaps : Physical properties like melting point and density for this compound are unspecified in . Empirical determination via DSC and pycnometry is advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.